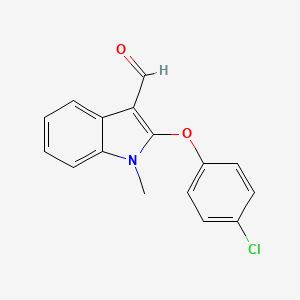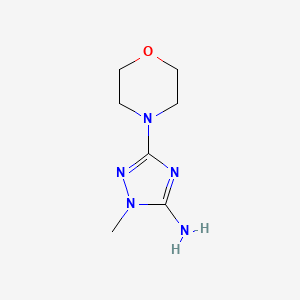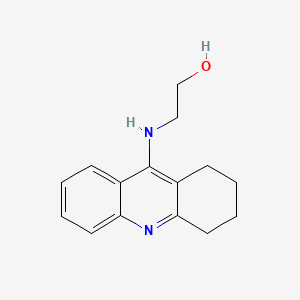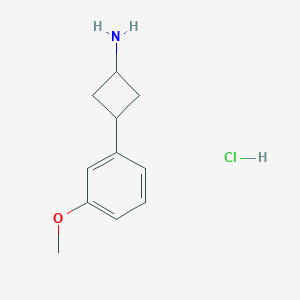
2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" is a chemically synthesized molecule that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. The structure of the compound suggests that it contains a chlorophenoxy group attached to the indole core at the second position and a carbaldehyde group at the third position.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, a flexible synthesis of 2,3-disubstituted indoles from aminobenzyl phosphonium salts has been reported, which involves the reaction with aromatic aldehydes to yield indoles in high yields . Although this method does not directly pertain to the synthesis of the compound , it provides insight into the synthetic strategies that can be employed for indole aldehydes. Another relevant synthesis method involves the preparation of indole-4-carboxaldehyde, which, while not the same as the target compound, shares the indole-3-carbaldehyde moiety . The synthesis of indole derivatives is a field of active research, with various methods being developed to introduce different substituents onto the indole scaffold .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a pyrrole ring, forming the indole core. Substituents on the indole ring can significantly affect the molecule's electronic properties and reactivity. For example, the presence of a chloro substituent can activate the indole towards nucleophilic substitution reactions . The carbaldehyde group is a functional moiety that can participate in various chemical reactions, such as condensation to form Schiff bases . The molecular structure of indole derivatives has been elucidated using techniques like NMR spectroscopy and X-ray structural analysis .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For example, the reaction of 2-chloroindole-3-carbaldehyde with epihalogenohydrins can lead to the formation of oxazolo[3,2-a]indole skeletons, demonstrating the reactivity of the carbaldehyde group in cyclization reactions . Similarly, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with triazole-thiols can afford new heterocyclic compounds through cyclization . These reactions highlight the versatility of indole carbaldehydes in synthesizing complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like "2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro substituents can affect the compound's acidity, basicity, and overall reactivity. The carbaldehyde group is polar and can form hydrogen bonds, which may influence the compound's solubility and boiling point. The exact physical properties of the compound would require experimental determination or computational modeling for accurate description.
Scientific Research Applications
Environmental Impact and Biodegradation
Chlorophenols and Environmental Contamination : Chlorophenols, related compounds to 2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde, have been extensively reviewed for their environmental impact, particularly in aquatic environments. They exhibit moderate to high toxicity towards aquatic life and have considerable persistence in environments lacking adapted microflora capable of biodegrading these compounds. Their presence is notable for the strong organoleptic effect they exert, impacting water quality significantly (Krijgsheld & Gen, 1986).
Biodegradation and Environmental Fate of Herbicides : Studies on chlorophenox herbicides, closely related to the subject compound, indicate their behavior in agricultural settings and their microbial biodegradation. These herbicides are widely applied in various crops for weed control. However, their indiscriminate use can lead to environmental damage, highlighting the importance of microbial processes in mitigating pollution and protecting public health (Magnoli et al., 2020).
Toxicity and Environmental Safety
Toxicity Mechanisms in Aquatic Life : Chlorophenols, similar in structure to 2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde, have been shown to exert toxic effects on fish, highlighting the critical mechanisms involved. These include oxidative stress, immune system disruption, endocrine function interference, and potential carcinogenicity at varying concentrations. The study underscores the importance of understanding both direct and indirect toxicity mechanisms, including epigenetic modifications, to better grasp the environmental impact of these compounds (Ge et al., 2017).
Human Health and Ecosystem Impact : The widespread application of herbicides similar to 2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde raises concerns regarding human health and ecosystem damage. Research suggests the potential for these chemicals to induce lethal effects on non-target organisms, emphasizing the need for environmental monitoring and stringent regulatory measures to manage exposure risks effectively (Islam et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRIPQAQAGKDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2511472.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)

![6-(4-tert-butylbenzyl)-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511480.png)


![3-Fluorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2511485.png)
![2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511486.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)

![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)